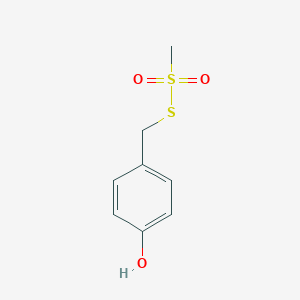

4-Hydroxybenzyl Methanethiosulfonate

概要

説明

4-Hydroxybenzyl Methanethiosulfonate, also known as S-(4-Hydroxybenzyl) methanesulfonothioate or 4-HB-MTS, is a chemical compound with the molecular formula C8H10O3S2 and a molecular weight of 218.29 . It is used to probe the structures of the ACh receptor channel of the GABA receptor channel and the lactose permease .

Synthesis Analysis

The synthesis of 4-Hydroxybenzyl Methanethiosulfonate and its derivatives has been explored in several studies . For instance, 4-Hydroxybenzyl alcohol (HBA), a characteristic active component of Gastrodia elata, has been used as a precursor compound for structural modification to discover more active compounds . In another study, two additional mechanisms for the formation of 4-hydroxybenzyl adducts in humans were investigated: exposure to 4-hydroxybenzaldehyde (4-HBA) followed by reduction and UV-mediated reactions of hemoglobin with tyrosine .Chemical Reactions Analysis

In terms of chemical reactions, 4-Hydroxybenzyl Methanethiosulfonate has been shown to form adducts at multiple nucleophilic sites of hemoglobin . The most likely source of these adducts in humans is para-quinone methide .科学的研究の応用

Probing Structures of Receptor Channels

4-Hydroxybenzyl Methanethiosulfonate is used to probe the structures of the ACh receptor channel of the GABA receptor channel and the lactose permease . This application is crucial in understanding the function and structure of these channels, which play significant roles in various biological processes.

Intermediate for Value-Added Compounds

4-Hydroxybenzyl Methanethiosulfonate, also known as 4-Hydroxybenzoic acid (4-HBA), has emerged as a promising intermediate for several value-added bioproducts . These bioproducts have potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc.

Biosynthesis of Industrially Pertinent Compounds

4-HBA is used as the starting feedstock for the biosynthesis of a variety of industrially pertinent compounds such as resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol . These compounds have wide-ranging applications in various industries.

Production of High-Performance Liquid Crystal Polymers

4-HBA is a key component in the manufacturing of high-performance liquid crystal polymers (LCPs) with wider and ever-increasing applications in the thermoplastic industry .

Biosynthesis of Aromatic Amino Acids

The shikimate pathway, which uses 4-HBA, has been intensively studied for the biosynthesis of aromatic amino acids (L-tryptophan, L-phenylalanine, and L-tyrosine), quinones, folates, and secondary metabolites including many commercially valuable compounds .

Antiproliferative Activity

4-Hydroxybenzyl isothiocyanate (HBITC), a natural H2S-donor from white mustard seeds (Sinapis alba), has shown antiproliferative activity on human neuroblastoma (SH-SY5Y) and glioblastoma (U87MG) cells . Although this compound is slightly different from 4-Hydroxybenzyl Methanethiosulfonate, it’s worth noting the potential antiproliferative activity of compounds in the 4-Hydroxybenzyl family.

Safety and Hazards

The safety data sheet for 4-Hydroxybenzyl alcohol, a related compound, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, and to use only in a well-ventilated area . Similar precautions should be taken when handling 4-Hydroxybenzyl Methanethiosulfonate.

将来の方向性

4-Hydroxybenzoic acid, a related compound, has emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc . Future research could explore the potential of 4-Hydroxybenzyl Methanethiosulfonate in similar applications.

作用機序

Target of Action

4-Hydroxybenzyl Methanethiosulfonate (4-HB-MTS) is a natural H2S-donor . It primarily targets human neuroblastoma (SH-SY5Y) and glioblastoma (U87MG) cells . The compound interacts with these cells, affecting their proliferation and survival .

Mode of Action

The compound’s interaction with its targets results in several changes. The inhibition of both SH-SY5Y and U87MG cell proliferation is associated with an increase in the thiosulfate level and the number of cells with the inactive form of Bcl-2 protein . Additionally, there is a decrease in mitochondrial membrane potential . Interestingly, 4-HB-MTS results in the downregulation of p53 protein and upregulation of p21 protein levels in SH-SY5Y cells .

Biochemical Pathways

4-HB-MTS affects several biochemical pathways. In the presence of elevated levels of H2S and thiosulfate, the sulfhydryl groups of p53 protein as well as Bcl-2 protein could be modified via 4-HB-MTS-induced S-sulfuration or by oxidative stress . Moreover, 4-HB-MTS treatment causes downregulation of the level of mitochondrial rhodanese and 3-mercaptopyruvate sulfurtransferase, and consequently increases the level of reactive oxygen species in SH-SY5Y cells .

Result of Action

The molecular and cellular effects of 4-HB-MTS’s action are significant. The compound’s interaction with its targets leads to the inhibition of cell proliferation, an increase in thiosulfate levels, and changes in protein levels . These changes can have profound effects on cell survival and function.

特性

IUPAC Name |

4-(methylsulfonylsulfanylmethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S2/c1-13(10,11)12-6-7-2-4-8(9)5-3-7/h2-5,9H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPHDQZFGAJAIEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60391865 | |

| Record name | 4-Hydroxybenzyl Methanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxybenzyl Methanethiosulfonate | |

CAS RN |

491868-12-3 | |

| Record name | 4-Hydroxybenzyl Methanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

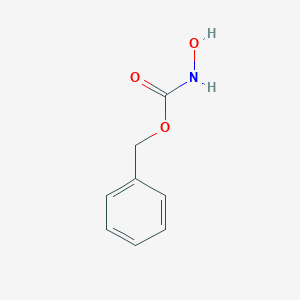

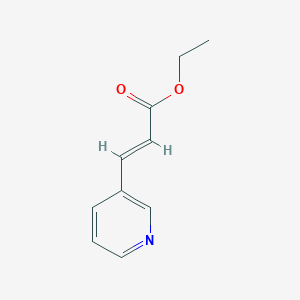

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B14949.png)

![2,3-Diphenylpyrazino[2,3-d]pyridazine-5,8-diamine](/img/structure/B14965.png)